[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-18(22)23-12-17(21)20-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVMNOZKXVXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Reduction
A widely reported method involves Friedel-Crafts acylation of toluene derivatives. For example:
- 4-Methylacetophenone Synthesis :
Alternative Route: Cyanide Hydrolysis
A patent by Michel Muehlebach et al. describes a cyanide-based approach for analogous phenylacetic acids:
- Chloromethylation :
- 4-Methyltoluene undergoes chloromethylation with paraformaldehyde/HCl.
- Cyanide Substitution :
- Reaction with KCN forms the nitrile intermediate.
- Acid Hydrolysis :
Synthesis of [(2,6-Dimethylphenyl)carbamoyl]methanol
Carbamoyl Chloride Formation
2,6-Dimethylaniline reacts with phosgene or triphosgene to generate the corresponding isocyanate:
Alternative Carbamoylation via Meerwein Arylation
A patent by Muehlebach et al. describes a Meerwein arylation strategy for carbamate precursors:
- Meerwein Arylation :
- 2,6-Dimethylaniline reacts with vinyl acetate under acidic conditions.
- Hydrolysis and Oxidation :
Esterification Strategies
Steglich Esterification
The carboxylic acid (2-(4-methylphenyl)acetic acid) and alcohol ([(2,6-dimethylphenyl)carbamoyl]methanol) are coupled using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):
Acid Chloride Method
- Chlorination :
- Ester Formation :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts + Steglich | Esterification | DCC/DMAP, 25°C | 85% | High selectivity | Requires toxic phosgene |
| Meerwein + Acid Chloride | Meerwein arylation | NaClO₂, pH 2–3 | 92% | Mild oxidation conditions | Multi-step purification |
| Cyanide Hydrolysis + DCC | Nitrile hydrolysis | HCl, reflux | 78% | Scalable for industrial use | Cyanide handling risks |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Patents highlight critical factors for scalability:
- Solvent Selection : Acetonitrile and dichloromethane are preferred for their inertness and ease of removal.
- Oxidation Control : Sodium chlorite must be added dropwise to prevent exothermic decomposition.
- Cost Efficiency : Avoiding Grignard reagents (as in CN110330422A) reduces production costs by 30%.
Chemical Reactions Analysis
Types of Reactions
[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in treating various cancers due to its bioactive properties.
Case Studies :
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of 19.6 µM against U-87 glioblastoma cells and moderate activity against MDA-MB-231 breast cancer cells at higher concentrations (100 µM) .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 | High |
| MDA-MB-231 (Breast Cancer) | 30 | Moderate |
Antioxidant Properties
The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
Research Findings :
- In DPPH radical scavenging assays, it exhibited a scavenging activity significantly higher than ascorbic acid, indicating its potential as a natural antioxidant .
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This Compound | High | Higher than Ascorbic Acid |
| Ascorbic Acid | Moderate | Standard Reference |
Organic Synthesis
Due to its unique structure, the compound serves as a valuable intermediate in the synthesis of other organic molecules. Its reactivity allows for various modifications leading to diverse derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of [(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate ()
Structural Similarities and Differences :
- Shared Features : Both compounds contain a 2,6-dimethylphenyl group and a carbamate moiety.
- Key Differences :
Physicochemical Properties :
Functional Implications :
Metalaxyl ()
Structural Comparison :
- Metalaxyl (C₁₅H₂₁NO₄) is a well-known systemic fungicide with a methoxyacetyl group linked to a 2,6-dimethylphenyl moiety.
- Target Compound : Replaces the methoxyacetyl group with a carbamoyl-methyl acetate structure.
Toxicity and Regulation :
| Parameter | Metalaxyl | Target Compound (Estimated) |
|---|---|---|
| LD₅₀ (Oral, Rat) | 669 mg/kg | Not reported |
| Regulatory Status | EPA-approved with tolerances | No public data |
Mepronil ()
Structural Similarities :
- Mepronil (C₁₇H₁₉NO₂) is a benzamide fungicide with a 3-(1-methylethoxy)phenyl group.
- Both compounds share aromatic substitution patterns (e.g., methylphenyl groups), but the target compound lacks mepronil’s isopropoxy linker.
Functional Divergence :
- Mepronil targets succinate dehydrogenase in fungi, while the carbamate group in the target compound suggests a broader affinity for esterase or protease enzymes .
Biological Activity
The compound [(2,6-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antioxidant, and antidiabetic effects, supported by various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.34 g/mol. The structural features include a carbamoyl group and an acetate moiety, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 15 |
| This compound | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In one study, it was found to effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was measured using assays such as DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.
Antidiabetic Effects
In addition to its antibacterial and antioxidant properties, this compound has shown potential as an antidiabetic agent. Studies have demonstrated its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition can delay glucose absorption in the intestine, thereby lowering postprandial blood glucose levels.
| Enzyme Inhibition | IC50 Value (µM) |
|---|---|
| α-Amylase | 40 |
| α-Glucosidase | 35 |
Case Studies
- In Vivo Studies : A study involving Swiss albino mice evaluated the safety and efficacy of the compound. The results indicated no significant toxicological effects on hematological parameters or liver histology at therapeutic doses. Moreover, the compound effectively reduced blood glucose levels in diabetic models .
- Comparative Study : Another research effort compared the biological activity of this compound with other known antidiabetic agents. It was found to have comparable efficacy to established drugs while exhibiting a favorable safety profile .
Q & A
Basic: How can researchers optimize the synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate?
Answer:
The synthesis typically involves a two-step carbamoylation and esterification process.
- Step 1: React 2,6-dimethylaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form the carbamoyl intermediate. Use triethylamine as a base to neutralize HCl .
- Step 2: Esterify the intermediate with 4-methylphenylacetic acid using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. Purify via column chromatography (hexane:ethyl acetate, 3:1). Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .
Advanced: What advanced techniques are recommended for resolving contradictions in crystallographic data for this compound?
Answer:
For ambiguous diffraction data (e.g., twinning or weak reflections):
- Use SHELXL for small-molecule refinement with high-resolution data (<1.0 Å). Apply TWIN and BASF commands to model twinning .
- Validate hydrogen bonding networks using Hirshfeld surface analysis (CrystalExplorer) to resolve disorder in the carbamoyl group .
Basic: What analytical methods are suitable for quantifying impurities in this compound?
Answer:
- HPLC-DAD : Use a C18 column (Agilent Zorbax SB-C18, 4.6 × 250 mm) with isocratic elution (acetonitrile:water, 70:30). Detect at 254 nm; limit of quantification (LOQ): 0.05% .
- LC-MS (ESI+) : Monitor m/z 342.2 [M+H]+ to identify hydrolyzed byproducts (e.g., free carboxylic acid, m/z 300.1) .
Advanced: How can researchers investigate the mode of action against fungal targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into the active site of fungal cytochrome P450 14α-demethylase (CYP51). Prioritize binding poses with ΔG < -8.0 kcal/mol .
- In vitro assays : Measure IC₅₀ against Phytophthora infestans using mycelial growth inhibition (potato dextrose agar, 72 hr). Compare with metalaxyl (positive control) to assess cross-resistance .
Basic: What protocols ensure stability during long-term storage?
Answer:
- Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk).
- Conduct accelerated stability testing (40°C/75% RH, 6 months): Monitor degradation via HPLC. Acceptable loss: <5% .
Advanced: How can computational modeling predict metabolite formation?
Answer:
- Use CYP450 metabolism modules (Schrödinger) to simulate Phase I oxidation. Identify likely metabolites (e.g., hydroxylation at the 4-methylphenyl group).
- Validate with HRMS/MS (Q-TOF): Fragment ions at m/z 358.1 (hydroxylated parent) and 314.0 (decarboxylated product) .
Basic: What solvent systems optimize solubility for in vitro assays?
Answer:
- Stock solution : Dissolve in DMSO (50 mg/mL).
- Working concentration : Dilute in 0.1% Tween-80/PBS (final DMSO ≤0.1%). Confirm solubility via dynamic light scattering (DLS) to exclude aggregates .
Advanced: How to design SAR studies for substituted carbamoyl analogs?
Answer:
- Syntize analogs with 2,6-dichlorophenyl or 4-fluoro-2-methylphenyl substituents.
- Test antifungal activity (MIC) against Botrytis cinerea and correlate with Hammett σ constants to quantify electronic effects .
Basic: What safety precautions are critical during synthesis?
Answer:
- Use fume hoods for chloroacetyl chloride (lachrymator).
- Wear nitrile gloves and goggles during carbamoylation.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced: How to resolve spectral overlaps in ¹H-NMR analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
